molecular formula C21H25N3O2S B2699700 N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-4-ethoxybenzamide CAS No. 392240-53-8

N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-4-ethoxybenzamide

Cat. No. B2699700
CAS RN: 392240-53-8
M. Wt: 383.51
InChI Key: VWODCYNPHHQAPP-UHFFFAOYSA-N
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Description

“N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-4-ethoxybenzamide” is a chemical compound that has been studied for its potential antimicrobial and anti-inflammatory activities . It is a derivative of adamantane, a type of compound known for its diverse biological activities .


Molecular Structure Analysis

The molecular structure of “this compound” includes several functional groups that might be of interest for researchers. These include a 1,3,4-thiadiazole ring, an adamantyl group, a methoxy group (OCH3), and a benzamide group.


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not detailed in the retrieved sources, it’s worth noting that adamantane derivatives are frequently synthesized via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives .

Scientific Research Applications

1,3,4-Thiadiazoles in Pharmacological Research

The synthesis and biological significance of 1,3,4-thiadiazolines and related heterocyclic compounds have been extensively reviewed, highlighting their importance due to their biological activity against various fungal and bacterial strains. This suggests potential antimicrobial or antifungal applications for compounds with 1,3,4-thiadiazole structures, including N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-4-ethoxybenzamide (Yusuf & Jain, 2014).

Adamantane-based Compounds in Neurodegenerative Disease Treatment

Adamantane-based compounds, like amantadine and memantine, are known for their use in treating neurodegenerative diseases. This positions this compound as a candidate for exploration in similar contexts, given its adamantane moiety (Dembitsky et al., 2020).

Potential for Broad Biological Activity

The biological activity of heterocyclic systems based on functionally substituted 1,3,4-thia(oxa)diazoles demonstrates a wide range of pharmacological potentials, from antimicrobial to antiviral activities. This underlines the possibility of this compound having multiple therapeutic applications (Lelyukh, 2019).

Future Directions

The future directions for research on “N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-4-ethoxybenzamide” and similar compounds could involve further exploration of their potential biological activities, such as antimicrobial and anti-inflammatory effects . Additionally, the development of effective synthesis methods for these compounds could be a valuable area of research .

properties

IUPAC Name

N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-4-ethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O2S/c1-2-26-17-5-3-16(4-6-17)18(25)22-20-24-23-19(27-20)21-10-13-7-14(11-21)9-15(8-13)12-21/h3-6,13-15H,2,7-12H2,1H3,(H,22,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWODCYNPHHQAPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)C34CC5CC(C3)CC(C5)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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